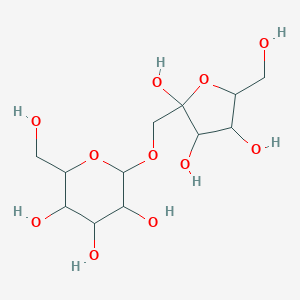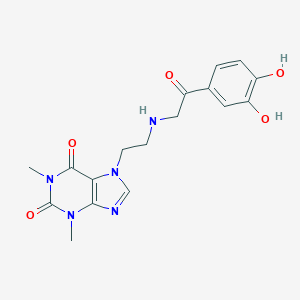
Isopropyl hydrogen sulphate
Overview
Description
Isopropyl hydrogen sulphate is a colorless liquid with a pungent odor. Its chemical formula is C3H8O4S, and it has a molecular weight of 140.16 g/mol . This compound is insoluble in water but can dissolve in organic solvents such as alcohols and ethers . It is commonly used as a catalyst in organic synthesis reactions, solvents, and acid-catalyzed etherification reagents . Additionally, it finds applications in the production of dyes, pharmaceuticals, and pesticides .
Preparation Methods
Isopropyl hydrogen sulphate can be synthesized by reacting isopropanol with concentrated sulfuric acid . The reaction must be carried out under cooling conditions to avoid the formation of by-products. The process involves slowly adding isopropanol to concentrated sulfuric acid while maintaining the temperature at 5-10 degrees Celsius . The mixture is then washed with saturated brine to remove moisture and unreacted isopropanol, followed by purification through vacuum distillation to obtain the final product .
Chemical Reactions Analysis
Isopropyl hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropyl sulfate.
Reduction: It can be reduced to isopropanol.
Substitution: It can undergo substitution reactions with nucleophiles to form different organic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isopropyl hydrogen sulphate has several scientific research applications:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving sulfate esters.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl hydrogen sulphate involves its ability to act as a strong acid and a good leaving group in chemical reactions. It can protonate substrates, making them more reactive towards nucleophiles. Additionally, it can form stable intermediates that facilitate various chemical transformations .
Comparison with Similar Compounds
Isopropyl hydrogen sulphate can be compared with other similar compounds such as:
Ethyl hydrogen sulphate: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl hydrogen sulphate: Similar in structure but with a methyl group instead of an isopropyl group.
Butyl hydrogen sulphate: Similar in structure but with a butyl group instead of an isopropyl group.
This compound is unique due to its specific reactivity and solubility properties, making it suitable for particular applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
propan-2-yl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNFTPCOZIGNAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219202 | |
| Record name | Isopropyl hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6914-90-5 | |
| Record name | 1-Methylethyl hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl hydrogen sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)






